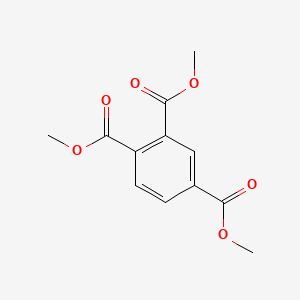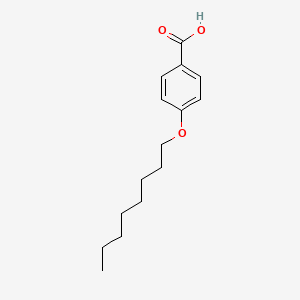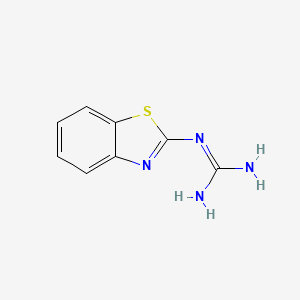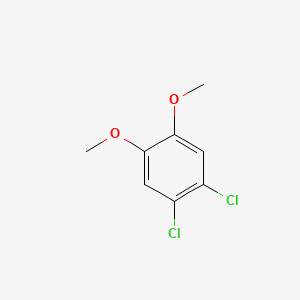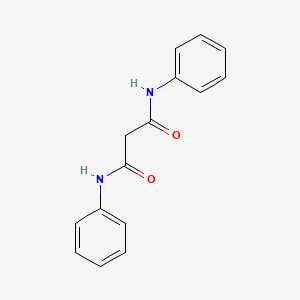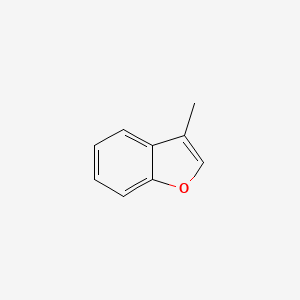
3-Methylbenzofuran
Vue d'ensemble
Description
3-Methylbenzofuran is an organic compound with the molecular formula C9H8O. It belongs to the benzofuran family, characterized by a fused benzene and furan ring system. This compound is of significant interest due to its diverse applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylbenzofuran can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by methylation. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of free radical cyclization cascades and proton quantum tunneling has been reported to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzofuran ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include hydroxylated, halogenated, and nitro derivatives of this compound, which are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-Methylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them potential candidates for drug development
Mécanisme D'action
The mechanism of action of 3-Methylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Others may act as enzyme inhibitors or receptor modulators, affecting various biological processes .
Comparaison Avec Des Composés Similaires
- 2-Methylbenzofuran
- Benzofuran
- 3-Methylbenzothiophene
- 2,3-Dihydrobenzofuran
Comparison: 3-Methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Methylbenzofuran, it exhibits different reactivity and selectivity in chemical reactions. Its biological activities also vary, making it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
3-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHLJNBNWVNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175871 | |
| Record name | 3-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21535-97-7 | |
| Record name | 3-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912RQB3DCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylbenzofuran?
A1: this compound has a molecular formula of C9H8O and a molecular weight of 132.16 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing this compound?
A2: Various spectroscopic techniques can be employed for structural elucidation, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule.
- Infrared (IR) spectroscopy: IR spectroscopy can identify functional groups present in the molecule based on their characteristic vibrational frequencies.
- Mass spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.
Q3: What are some common synthetic routes for this compound derivatives?
A3: Several synthetic strategies are employed, including:
- Radical cyclization: This approach utilizes radical initiators to form the benzofuran ring system from appropriate precursors.
- Palladium-catalyzed nucleomethylation: This method facilitates the simultaneous formation of the heteroaromatic ring and the methyl group in this compound derivatives.
- Domino hydroarylation/cycloisomerization: This silver-catalyzed approach utilizes 2-alkynylquinoline-3-carbaldehydes to generate aryl-functionalized pyranoquinolines, including those with this compound substituents.
Q4: How does the presence of a methyl group at the 3-position influence the reactivity of benzofuran?
A4: The 3-methyl group can impact reactivity by:
- Steric hindrance: The methyl group can hinder reactions occurring at the adjacent 2-position.
- Electronic effects: The electron-donating nature of the methyl group can influence the electron density within the benzofuran ring, affecting electrophilic aromatic substitution reactions.
Q5: What are some notable biological activities exhibited by this compound derivatives?
A5: this compound derivatives display a range of activities, including:
- Antitumor activity: Certain derivatives have shown efficacy against non-small cell lung cancer cell lines by potentially inhibiting VEGFR-2.
- Insecticidal properties: Some this compound-2-carboxylic acid derivatives exhibit insecticidal activity against sweet potato weevils.
- Antimicrobial activity: Various derivatives demonstrate antibacterial and antifungal properties. ,
- Allosteric modulation of Hsp90 activity: Certain 2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives can modulate the activity of the heat shock protein Hsp90, a potential target for cancer therapy.
Q6: What are the potential applications of this compound derivatives in medicinal chemistry?
A6: The diverse biological activities of this compound derivatives make them promising candidates for drug development targeting:
Q7: How do structural modifications of the this compound scaffold affect biological activity?
A7: SAR studies have revealed that:
- Substituents on the benzofuran ring: The type and position of substituents significantly influence activity. For example, methoxy groups often enhance potency, while halogen atoms can modulate selectivity. ,
- Side chain modifications: Changes in the side chain attached to the benzofuran core also impact activity. For instance, varying the length and substitution pattern of the side chain can alter binding affinity and selectivity for specific targets.
Q8: Are there specific structural features associated with improved antitumor activity in this compound derivatives?
A8: Research suggests that:
- Presence of a 2-(4-hydroxyphenyl) group: This motif appears crucial for allosteric modulation of Hsp90 activity, a promising target for cancer therapy.
- Incorporation of basic nitrogen atoms: Inclusion of morpholine or other basic nitrogen-containing groups within the side chain can enhance antitumor activity, potentially through improved interactions with biological targets.
Q9: What are some natural products containing the this compound motif?
A9: this compound is found in various natural products, including:
- Eupomatenoids: These neolignans are isolated from Eupomatia species and exhibit diverse biological activities. ,
- Glycybenzofuran and glycyuralin E: These compounds are found in licorice and display antibacterial activity.
- Conocarpan: This neolignan is found in Piper decurrens and exhibits insecticidal properties.
Q10: How can biomimetic chemistry be applied to this compound derivatives?
A10: Biomimetic approaches can be used to:
- Synthesize natural products: Mimicking biosynthetic pathways can lead to efficient syntheses of complex this compound-containing natural products.
- Develop new reactions: Studying the reactivity of this compound in natural product biosynthesis can inspire new synthetic transformations.
Q11: How can computational chemistry be used to study this compound derivatives?
A11: Computational methods are valuable for:
- Mechanism elucidation: Density functional theory (DFT) calculations can provide insights into reaction mechanisms, such as those involved in palladium-catalyzed reactions of this compound.
Q12: What analytical techniques are used to quantify this compound and its derivatives?
A12: Common analytical techniques include:
- High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying this compound derivatives in complex mixtures, such as natural product extracts.
- Gas chromatography-mass spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of volatile this compound derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


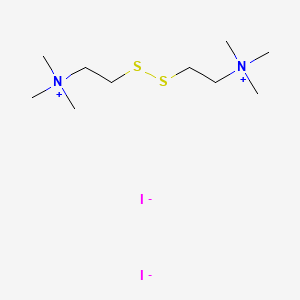

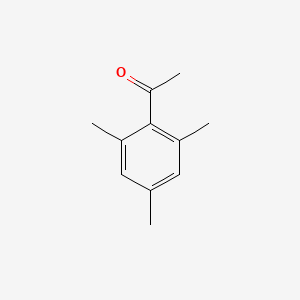

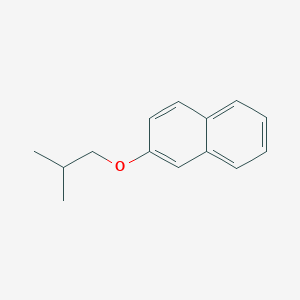
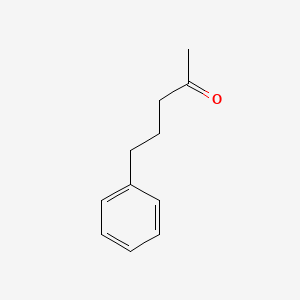
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)


